molecular formula C15H16N2O3S B14931951 Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate

Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate

Cat. No.: B14931951
M. Wt: 304.4 g/mol
InChI Key: PISFGKBDZWQQFD-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, an ethylphenyl carbamoylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate is unique due to the specific combination of functional groups and the ethylphenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 3-[(4-ethylphenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-3-10-4-6-11(7-5-10)16-15(19)17-12-8-9-21-13(12)14(18)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19)

InChI Key

PISFGKBDZWQQFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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